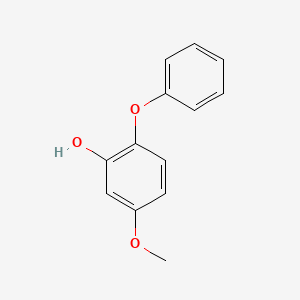![molecular formula C15H17BrN2O4 B13492315 1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)
1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring, an oxolane moiety, and a diazinane-dione structure, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the bromination of a phenyl precursor. The oxolane moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the diazinane-dione ring system. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and oxolane moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The diazinane-dione structure may play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-[(oxolan-3-yl)methoxy]aniline: Shares the brominated phenyl and oxolane moieties but lacks the diazinane-dione structure.
4-hydroxy-2-quinolones: Contains a quinolone ring system with similar biological activities.
Imidazole derivatives: Features a different heterocyclic structure but exhibits comparable chemical reactivity and biological properties.
Uniqueness
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione is unique due to its combination of a brominated phenyl ring, oxolane moiety, and diazinane-dione structure. This distinct arrangement of functional groups contributes to its specific chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H17BrN2O4 |
|---|---|
Molecular Weight |
369.21 g/mol |
IUPAC Name |
1-[5-bromo-2-(oxolan-3-ylmethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H17BrN2O4/c16-11-1-2-13(22-9-10-4-6-21-8-10)12(7-11)18-5-3-14(19)17-15(18)20/h1-2,7,10H,3-6,8-9H2,(H,17,19,20) |
InChI Key |
WKFRCVAMWOKKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2=C(C=C(C=C2)Br)N3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


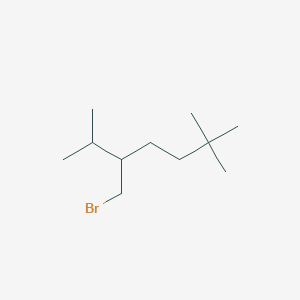
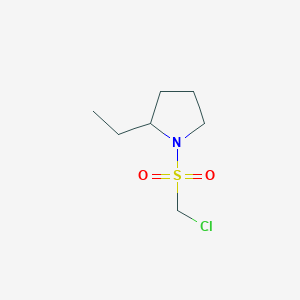
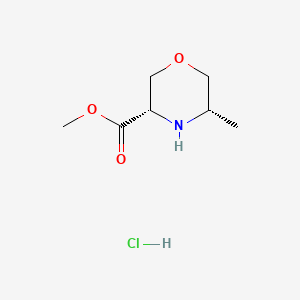
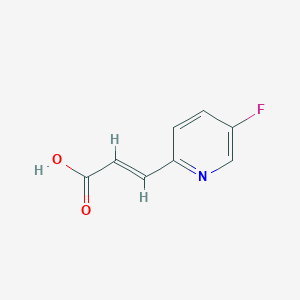
![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)



![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)

![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)

